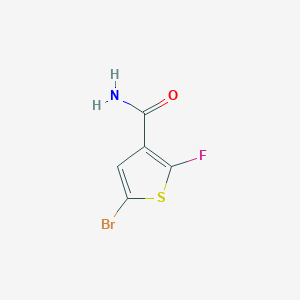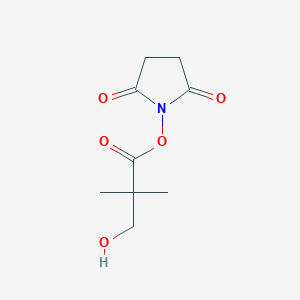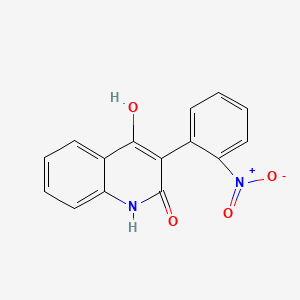
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 2-position and a nitrophenyl group at the 3-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the nitro group can produce amino-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Research has explored its potential as an anti-cancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can include DNA intercalation, enzyme inhibition, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxyquinoline: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
3-nitroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
4-hydroxyquinoline: Substitution at a different position on the quinoline ring, leading to distinct chemical behavior.
Uniqueness
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is unique due to the combination of the hydroxy and nitrophenyl groups on the quinoline core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H10N2O4 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |
InChI-Schlüssel |
VBCHUGNMPRAFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)


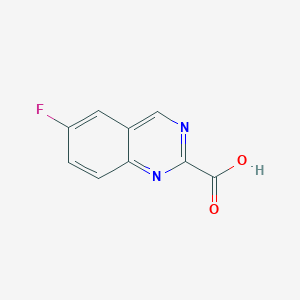
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
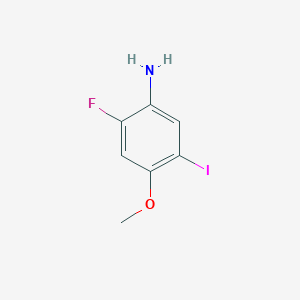
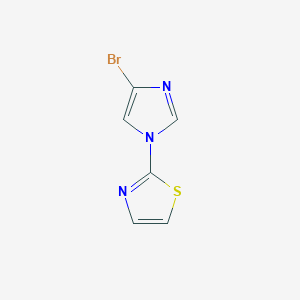
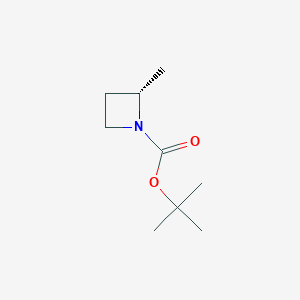
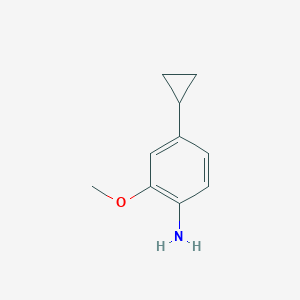
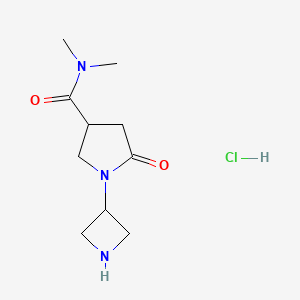
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
